molecular formula C23H28N4O5S3 B2595076 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 865176-10-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2595076
CAS RN: 865176-10-9
M. Wt: 536.68
InChI Key: AZOLINZWNXUANG-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H28N4O5S3 and its molecular weight is 536.68. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Promoted Synthesis

The chemical compound of interest has been utilized in microwave-promoted syntheses. Specifically, certain benzamide derivatives, similar in structure to the compound , have been efficiently synthesized using microwave irradiation. This technique offers a cleaner, faster, and more efficient method compared to traditional thermal heating methods, which is significant for chemical synthesis processes. This method can potentially be applied to the synthesis of the compound , suggesting its utility in innovative and efficient synthesis processes (Saeed, 2009).

Antifungal and Antimicrobial Applications

Benzamide derivatives, closely related to the compound , have demonstrated potential as antifungal and antimicrobial agents. Some studies have revealed that these compounds, when synthesized and tested, showed significant antibacterial activity, particularly against certain bacterial strains. Such findings indicate the potential use of the compound in developing new antifungal and antibacterial agents (Narayana et al., 2004) (Priya et al., 2006) (Ikpa et al., 2020).

Anticancer Properties

Certain derivatives of the compound have shown promising results as anticancer agents. Studies have synthesized derivatives and evaluated them against various cancer cell lines, showing significant inhibitory activity. This suggests the potential of the compound as a basis for developing new anticancer treatments (Yılmaz et al., 2015) (Ravinaik et al., 2021).

Green Chemistry Applications

The compound and its derivatives have been synthesized in processes aligning with green chemistry principles, indicating its relevance in sustainable chemical practices. The synthesis methods employing water as a reaction medium and achieving nearly quantitative yields underscore the compound's role in promoting environmentally friendly chemical synthesis (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S3/c1-4-13-26(14-5-2)35(31,32)18-9-7-17(8-10-18)22(28)25-23-27(15-6-3)20-12-11-19(34(24,29)30)16-21(20)33-23/h6-12,16H,3-5,13-15H2,1-2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOLINZWNXUANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide

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